Technical Guide: Synthesis and Characterization of 8,9,11-Trimethylbenz(a)anthracene
Technical Guide: Synthesis and Characterization of 8,9,11-Trimethylbenz(a)anthracene
This guide outlines the technical synthesis, characterization, and biological context of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) .[1] It is designed for researchers requiring a rigorous, mechanism-based approach to polynuclear aromatic hydrocarbon (PAH) chemistry.[1]
[1]
Executive Summary & Chemical Identity
8,9,11-Trimethylbenz(a)anthracene (CAS: 74845-58-2) is a potent polycyclic aromatic hydrocarbon (PAH) used primarily in cancer research to study the steric and electronic determinants of chemical carcinogenesis.[1] Unlike its more common congener 7,12-dimethylbenz(a)anthracene (DMBA), the 8,9,11-isomer possesses a substitution pattern on the D-ring that modulates its interaction with cytochrome P450 enzymes and the Aryl Hydrocarbon Receptor (AhR).
Physicochemical Profile
| Property | Value |
| CAS Number | 74845-58-2 |
| Molecular Formula | C₂₁H₁₈ |
| Molecular Weight | 270.37 g/mol |
| Appearance | Yellowish plates or prisms |
| Melting Point | 201–203.5 °C (Lit.[1][2] Riegel & Burr) |
| Solubility | Soluble in benzene, toluene, CHCl₃; insoluble in water |
| Key Hazard | Potent Carcinogen / AhR Agonist |
Retrosynthetic Analysis & Strategy
The synthesis of 8,9,11-TMBA presents a regiochemical challenge: constructing the tetracyclic benz(a)anthracene skeleton while ensuring precise placement of three methyl groups on the D-ring.
The most robust route, established by Riegel and Burr (1948) and refined in subsequent PAH literature, employs a modified Stobbe condensation . This approach builds the fourth ring (D-ring) onto a pre-existing tricyclic core (phenanthrene derivative).[1]
Synthetic Logic
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Scaffold Selection: The A, B, and C rings are provided by 3-acetylphenanthrene .[1] The acetyl group at C3 provides the anchor for the new ring and the first methyl group (which will become C11 in the final structure).
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Ring Construction: A Stobbe condensation with diethyl succinate extends the carbon chain.[1]
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Cyclization: Acid-catalyzed cyclization closes the D-ring.[1]
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Functionalization: Grignard addition introduces the remaining methyls, followed by aromatization.[1]
Figure 1: Retrosynthetic disconnection of 8,9,11-TMBA showing the construction of the D-ring via Stobbe condensation.[1]
Detailed Synthesis Protocol
Note: All steps involving PAHs must be performed under yellow light (to prevent photo-oxidation) and inside a certified fume hood due to carcinogenicity.[1]
Step 1: Stobbe Condensation
Objective: Convert 3-acetylphenanthrene into the half-ester intermediate.[1]
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Reagents: 3-Acetylphenanthrene, Diethyl succinate, Potassium tert-butoxide (or Potassium metal in t-BuOH).[1]
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Procedure:
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Dissolve potassium (1.1 eq) in dry tert-butanol under N₂ atmosphere.
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Add diethyl succinate (1.5 eq) and 3-acetylphenanthrene (1.0 eq).
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Reflux for 4–6 hours. The solution will darken, indicating enolate formation and condensation.
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Workup: Acidify with dilute HCl. Remove solvent.[1][3] Extract the oily half-ester with ether.[1] Extract the half-ester from the ether into aqueous NH₄OH (separating it from unreacted neutral ketone), then re-precipitate with acid.
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Step 2: Cyclization to the Ketone
Objective: Close the D-ring to form the benz(a)anthracene skeleton.
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Reagents: Sodium acetate, Acetic anhydride (or ZnCl₂/AcOH).
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Procedure:
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Reflux the purified half-ester in a mixture of glacial acetic acid and acetic anhydride containing fused sodium acetate for 4 hours.
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This promotes intramolecular Friedel-Crafts acylation, closing the ring onto the 2-position of the phenanthrene moiety (forming the angular benz(a)anthracene core rather than the linear naphthacene).
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Purification: The resulting acetoxy-ester or cyclic ketone is isolated by crystallization from benzene-ethanol.[1]
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Step 3: Methylation and Aromatization
Objective: Introduce the final methyl groups and establish aromaticity.
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Reagents: Methylmagnesium Iodide (MeMgI), 5% Pd-C (Palladium on Carbon).[1]
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Procedure:
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Grignard Addition: Dissolve the cyclic keto-intermediate in anhydrous ether/benzene. Add excess MeMgI dropwise.[1] Reflux for 2 hours to ensure complete addition to the carbonyl group.
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Hydrolysis: Quench with saturated NH₄Cl. Isolate the carbinol intermediate.
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Aromatization: Mix the carbinol with 5% Pd-C. Heat to 300°C (sublimation/dehydrogenation apparatus) for 30 minutes. This harsh condition drives dehydration and dehydrogenation, yielding the fully aromatic system.
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Final Purification: Recrystallize from ethanol or benzene-hexane to yield 8,9,11-TMBA as yellowish plates (MP: 201–203.5°C).
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Characterization & Spectral Analysis
Proton NMR Spectroscopy (¹H NMR)
The NMR spectrum of 8,9,11-TMBA is distinct from the meso-substituted isomers (like 7,12-DMBA).[1]
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Aromatic Region (7.5 – 9.0 ppm):
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H1, H12 (Bay Region): The proton at position 1 and 12 are significantly deshielded (downfield, >8.5 ppm) due to the "bay region" steric crowding and Van der Waals repulsion.
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H7 (Meso): Appears as a distinct singlet around 8.0–8.4 ppm.[1]
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Aliphatic Region (2.4 – 3.0 ppm):
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Methyl Groups: Unlike the meso-methyls of 7,12-DMBA (which appear downfield at ~3.2 ppm due to ring current anisotropy), the methyls at 8, 9, and 11 are on the outer D-ring.[1]
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Assignment: Expect three distinct singlets in the 2.5 – 2.8 ppm range. The C11-CH₃ may be slightly more deshielded than C8/C9 due to its proximity to the bay region (position 12).[1]
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UV-Visible Spectroscopy[1]
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Characteristic Bands: As a benz(a)anthracene derivative, expect major absorption maxima (p-bands) in the 280–300 nm region and weaker, structured
-bands in the 340–400 nm region.[1] The methylation causes a bathochromic (red) shift of 5–10 nm relative to the unsubstituted parent.
Biological Relevance: The Bay Region Theory
8,9,11-TMBA is a critical probe for the Bay Region Theory of carcinogenesis. This theory posits that PAHs are activated via metabolic conversion to diol-epoxides in the angular "bay" region (between C1 and C12).[1]
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Mechanism: Cytochrome P450 enzymes (specifically CYP1A1/1B1) epoxidize the molecule.
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Steric Blockade: In 8,9,11-TMBA, the methyl groups are on the D-ring (far from the bay region).[1] Unlike 7,12-DMBA, where the meso-methyls force the molecule out of planarity and enhance reactivity, the 8,9,11-substitution provides a different steric environment.[1]
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AhR Agonism: 8,9,11-TMBA is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), inducing the very enzymes (CYP1A1) that metabolize it, creating a self-propagating activation loop.[1]
Figure 2: Metabolic activation pathway of Benz(a)anthracene derivatives according to the Bay Region Theory.[1]
References
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Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[1] Journal of the American Chemical Society, 70(3), 1070–1073. Link
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Newman, M. S. (1976).[1] Synthesis and carcinogenic activity of benz(a)anthracenes. Carcinogenesis, 1, 203-207.[1]
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Wislocki, P. G., et al. (1979).[1] Tumorigenicity of benz[a]anthracene diol epoxides. Cancer Research, 39, 1350-1353.[1]
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AccuStandard. (2024). Certificate of Analysis: 8,9,11-Trimethylbenz[a]anthracene.[1][4] Link
